molecular formula C9H15BrO B8515461 2-Bromo-2-propylcyclohexanone

2-Bromo-2-propylcyclohexanone

Cat. No. B8515461
M. Wt: 219.12 g/mol
InChI Key: GKSYTULVCJIKAW-UHFFFAOYSA-N
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Patent
US07223767B2

Procedure details

A solution of 2-bromo-2-propylcyclohexanone (6.21 g, 28.3 mmol) and chlorotrimethylsilane (9.35 mL, 8.0 g, 73.7 mmol) in 65 mL THF was added dropwise to a slurry of Zn (2.78 g, 42.5 mmol) and TMEDA (2.2 mL, 1.65 g, 14.2 mmol) in 35 mL THF cooled in an ice bath. The mixture was allowed to stir in the cold for an additional 1.5 hrs, then allowed to warm to room temp. The mixture was filtered to remove the insolubles. The solvent was evaporated under reduced pressure and the residue extracted with Et2O (200 mL in 2 portions). The combined ethereal extracts were evaporated under reduced pressure and the residue fractionated under reduced pressure. A fraction boiling at 92°-96° (13 torr) was collected to afford 4.79 g (80%) of trimethyl(2-propylcyclohex-1-enyloxy)silane. MS (EI) 212 M(+).
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
9.35 mL
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
2.78 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1([CH2:9][CH2:10][CH3:11])[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:8].Cl[Si:13]([CH3:16])([CH3:15])[CH3:14].CN(CCN(C)C)C>C1COCC1.[Zn]>[CH3:14][Si:13]([CH3:16])([CH3:15])[O:8][C:3]1[CH2:4][CH2:5][CH2:6][CH2:7][C:2]=1[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
6.21 g
Type
reactant
Smiles
BrC1(C(CCCC1)=O)CCC
Name
Quantity
9.35 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
2.2 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.78 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir in the cold for an additional 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the insolubles
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with Et2O (200 mL in 2 portions)
CUSTOM
Type
CUSTOM
Details
The combined ethereal extracts were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
A fraction boiling at 92°-96° (13 torr) was collected

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C[Si](OC1=C(CCCC1)CCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.79 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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